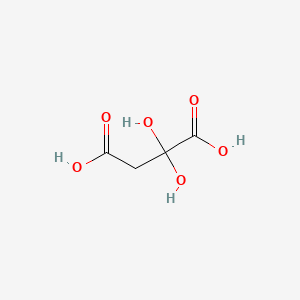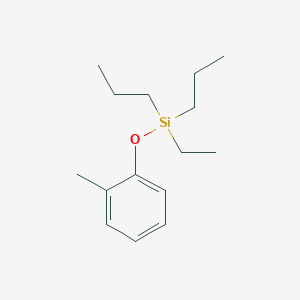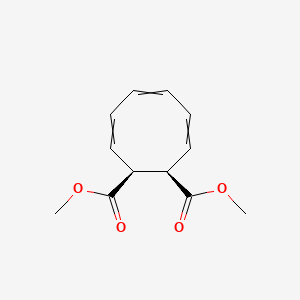
Butanedioic acid, 2,2-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, 2,2-dihydroxy-, also known as tartaric acid, is a naturally occurring organic acid found in various plants, particularly in grapes. It is a white crystalline diprotic acid that plays a significant role in the food and beverage industry, especially in winemaking. The compound has the molecular formula C4H6O6 and a molecular weight of 150.09 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butanedioic acid, 2,2-dihydroxy- can be synthesized through several methods. One common method involves the oxidation of maleic anhydride with hydrogen peroxide in the presence of a catalyst such as tungstic acid. This reaction produces epoxysuccinic acid, which is then hydrolyzed to yield tartaric acid .
Industrial Production Methods
Industrially, tartaric acid is often produced as a byproduct of the wine industry. During the fermentation process, potassium bitartrate precipitates out of the wine and is collected. This precipitate is then purified and converted into tartaric acid through a series of chemical reactions, including neutralization with calcium hydroxide and subsequent acidification with sulfuric acid .
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, 2,2-dihydroxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce oxalic acid and other byproducts.
Reduction: Reduction of tartaric acid can yield dihydroxybutyric acid.
Esterification: Reacts with alcohols to form esters, such as diethyl tartrate.
Dehydration: Can form cyclic anhydrides under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Dehydration: Heating under reduced pressure.
Major Products
Oxalic acid: from oxidation.
Dihydroxybutyric acid: from reduction.
Diethyl tartrate: from esterification.
Cyclic anhydrides: from dehydration.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, 2,2-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a chiral resolving agent in stereochemistry.
Biology: Plays a role in the Krebs cycle as an intermediate.
Medicine: Utilized in pharmaceutical formulations for its antioxidant properties.
Industry: Employed in the food industry as an acidulant and stabilizer, and in the textile industry for mordanting
Wirkmechanismus
The mechanism of action of butanedioic acid, 2,2-dihydroxy- involves its ability to donate protons due to its diprotic nature. This property allows it to participate in various biochemical pathways, including the Krebs cycle, where it acts as an intermediate. The compound interacts with enzymes and other molecular targets, facilitating metabolic processes and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic acid: (Butanedioic acid): Lacks the hydroxyl groups present in tartaric acid.
Malic acid: (Hydroxybutanedioic acid): Contains one hydroxyl group instead of two.
Citric acid: Contains three carboxyl groups and one hydroxyl group
Uniqueness
Butanedioic acid, 2,2-dihydroxy- is unique due to its two hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in stereochemistry and as a chiral resolving agent .
Eigenschaften
CAS-Nummer |
60047-52-1 |
|---|---|
Molekularformel |
C4H6O6 |
Molekulargewicht |
150.09 g/mol |
IUPAC-Name |
2,2-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6/c5-2(6)1-4(9,10)3(7)8/h9-10H,1H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
RUVFIDKLDALOGA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)C(C(=O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)


![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)


![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)


